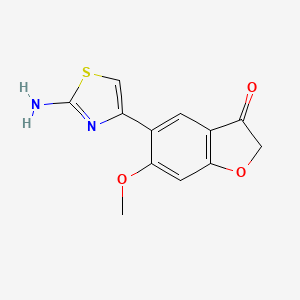
Sodium 5-chloro-4-methylthiophene-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-chloro-4-methylthiophene-2-sulfinate is a sulfur-containing heterocyclic compound with the molecular formula C₅H₄ClNaO₂S₂ and a molecular weight of 218.66 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-chloro-4-methylthiophene-2-sulfinate typically involves the sulfonation of 5-chloro-4-methylthiophene. This process can be achieved through various methods, including the reaction of 5-chloro-4-methylthiophene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-chloro-4-methylthiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted thiophenes. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Sodium 5-chloro-4-methylthiophene-2-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 5-chloro-4-methylthiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sodium 5-chloro-4-methylthiophene-2-sulfinate include other sodium sulfinates, such as sodium benzenesulfinate and sodium methanesulfinate .
Uniqueness
What sets this compound apart is its unique structure, which includes a chloro and methyl group on the thiophene ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H4ClNaO2S2 |
|---|---|
Poids moléculaire |
218.7 g/mol |
Nom IUPAC |
sodium;5-chloro-4-methylthiophene-2-sulfinate |
InChI |
InChI=1S/C5H5ClO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
JJVOBIIPADLDFB-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(SC(=C1)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



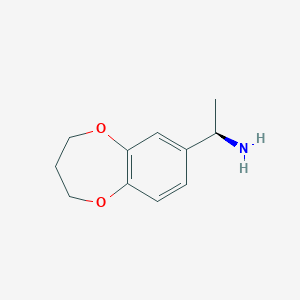


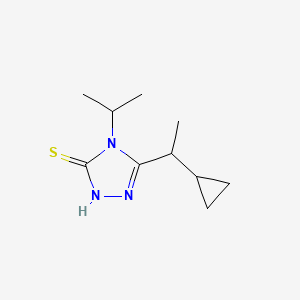
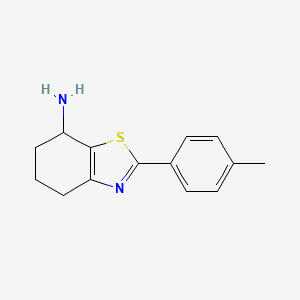
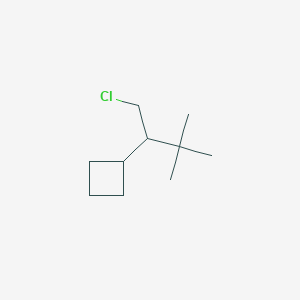
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)


![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)

